2-(4-Nitro-phenyl)-5-trifluoromethyl-[1,3,4]oxadiazole
Overview
Description
2-(4-Nitro-phenyl)-5-trifluoromethyl-[1,3,4]oxadiazole is a compound that belongs to the class of 1,3,4-oxadiazoles . Oxadiazoles are five-membered heterocyclic compounds that contain two nitrogen atoms, one oxygen atom, and two carbon atoms . They are an important class of heterocyclic compounds and have been widely studied due to their broad range of chemical and biological properties . The derivatives of the oxadiazole nucleus (1,3,4-oxadiazoles) show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Scientific Research Applications
Antimicrobial Properties
1,3,4-oxadiazoles, including compounds like 2-(4-Nitro-phenyl)-5-trifluoromethyl-[1,3,4]oxadiazole, have been studied for their antimicrobial properties. A 2017 study by Jafari et al. synthesized various 1,3,4-oxadiazole derivatives and evaluated their antibacterial and antifungal activities. Some of these derivatives showed remarkable antibacterial activities against bacteria such as Staphylococcus aureus and Escherichia coli (Jafari, Mohammadi, Jahanian-Najafabadi, & Hassanzadeh, 2017).
Liquid Crystalline Properties
The liquid crystalline properties of 1,3,4-oxadiazole derivatives have also been a subject of interest. In 2017, Abboud et al. synthesized new mesogenic homologous series based on 1,3,4-oxadiazole and observed that these compounds exhibited different liquid crystalline mesophases, influenced by the presence of the nitro group and alkoxy terminal chain (Abboud, Lafta, & Tomi, 2017).
Synthetic Methods
Research has focused on developing eco-friendly synthetic methods for 1,3,4-oxadiazoles. A 2015 study by Zhu et al. presented a green synthetic method for preparing 2-aryl-1,3,4-oxadiazoles, offering high yields and energy efficiency, which is relevant for compounds like this compound (Zhu, Zou, Shao, & Li, 2015).
Optoelectronic Properties
The optoelectronic properties of 1,3,4-oxadiazole derivatives have been extensively studied. Joshi and Ramachandran (2017) modeled various derivatives to understand their electron density distribution and light-harvesting efficiency, which could be applicable to the study of this compound (Joshi & Ramachandran, 2017).
Molecular Structure
Research on the molecular structure of oxadiazole derivatives, including this compound, has been conducted to understand their electronic properties. Lutskii et al. (1970) performed molecular diagram calculations for 1,3,4-oxadiazoles and their derivatives to analyze electron systems in conjugation and the impact of various substituents (Lutskii, Shepel, Shvaika, & Klimisha, 1970).
Properties
IUPAC Name |
2-(4-nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3N3O3/c10-9(11,12)8-14-13-7(18-8)5-1-3-6(4-2-5)15(16)17/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCMWEHBFZHSPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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